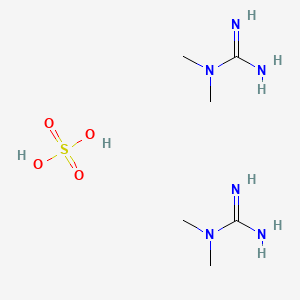
Guanidine, N,N-dimethyl-, sulfate (2:1)
Übersicht
Beschreibung
Guanidine, N,N-dimethyl-, sulfate (2:1) is a chemical compound with the linear formula [(CH3)2NC(NH2)=NH]2·H2SO4 . It is used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .
Synthesis Analysis
The synthesis of N,N-dimethylguanidine sulfate involves a one-pot approach from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Molecular Structure Analysis
The molecular structure of N,N-dimethylguanidine sulfate can be represented by the SMILES string OS(O)(=O)=O.CN(C)C(N)=N.CN(C)C(N)=N . The molecular weight of the compound is 272.33 .
Chemical Reactions Analysis
N,N-dimethylguanidine sulfate has been employed as a peroxide activator for bleaching cellulosic textiles and in the synthesis of N2, N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine . It is also a substrate for the modified Pictet-Spengler reaction .
Physical And Chemical Properties Analysis
N,N-dimethylguanidine sulfate is a white to off-white powder . It has a melting point of 300 °C (dec.) (lit.) . It is also hygroscopic .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Guanidine, N,N-dimethyl-, sulfate (2:1) plays a crucial role in the synthesis of various chemical compounds. For example, it is used in the synthesis of N-Substituted guanidines and N-Substituted-4-(3-pyridinyl)-2-pyrimidinamines via O-Methylisourea Sulfate, which involves reactions under alkaline conditions to produce several derivatives. These compounds are characterized by techniques like 1H NMR, IR, and elementary analysis, indicating a simple route with milder reaction conditions and inexpensive raw materials (Y. Zhang, 2014).
RNA Research
In RNA research, Guanidine, N,N-dimethyl-, sulfate (2:1) is used in probing the secondary and tertiary interactions of RNA molecules in solution. The chemical reacts with the N-7 of guanosines, which helps in sensing tertiary interactions. This application is significant for understanding RNA structures and their interactions at different temperatures and pH levels (D. Peattie & W. Gilbert, 1980).
Atmospheric Science
In atmospheric science, Guanidine, N,N-dimethyl-, sulfate (2:1) is identified as a highly efficient stabilizer in sulfuric acid-driven new-particle formation. This study is crucial for understanding atmospheric chemistry and the mechanisms of particle formation at the molecular level (N. Myllys et al., 2018).
Biochemistry
In the field of biochemistry, the compound is involved in DNA damage studies, such as the guanine-specific modification of oligodeoxynucleotides through the autoxidation of sulfite, catalyzed by nickel(II) peptides. This research contributes to understanding the mechanisms of DNA damage and the role of different chemical agents (J. Muller et al., 1997).
Polymer Science
In polymer science, Guanidine, N,N-dimethyl-, sulfate (2:1) is used in the synthesis of guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reactions. This application is significant for the development of anion exchange polymer electrolytes with controlled cation functionality (D. Kim et al., 2011).
Safety And Hazards
N,N-dimethylguanidine sulfate is classified as hazardous under the Hazardous Products Regulations (SOR/2015-17) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions of N,N-dimethylguanidine sulfate research could involve exploring its potential applications in various fields such as pharmaceuticals, agrochemicals, and technical products . Additionally, further studies could focus on improving the synthesis process and exploring its mechanism of action.
Eigenschaften
IUPAC Name |
1,1-dimethylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9N3.H2O4S/c2*1-6(2)3(4)5;1-5(2,3)4/h2*1-2H3,(H3,4,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCHFHVDZCPIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N.CN(C)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6145-42-2 (Parent) | |
| Record name | N,N-dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060512 | |
| Record name | N,N-Dimethylguanidinium sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, N,N-dimethyl-, sulfate (2:1) | |
CAS RN |
598-65-2 | |
| Record name | N,N-dimethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N,N-dimethyl-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylguanidinium sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylguanidinium sulphate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















